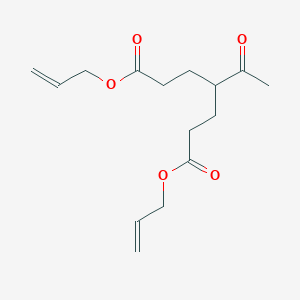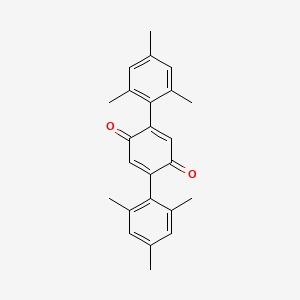
2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a cyclohexa-2,5-diene-1,4-dione core
準備方法
The synthesis of 2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,4,6-trimethylphenyl derivatives with cyclohexa-2,5-diene-1,4-dione under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of 2,4,6-trimethylphenyl is reacted with cyclohexa-2,5-diene-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .
科学的研究の応用
2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of 2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through various pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity and signal transduction pathways .
類似化合物との比較
2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione can be compared with similar compounds such as:
2,5-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-dione: This compound has similar structural features but differs in the substitution pattern on the aromatic rings.
2,5-Bis(4-methylphenyl)cyclohexa-2,5-diene-1,4-dione: Another similar compound with variations in the position of the methyl groups on the aromatic rings.
特性
CAS番号 |
5465-49-6 |
|---|---|
分子式 |
C24H24O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
2,5-bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H24O2/c1-13-7-15(3)23(16(4)8-13)19-11-22(26)20(12-21(19)25)24-17(5)9-14(2)10-18(24)6/h7-12H,1-6H3 |
InChIキー |
VCVJQGLXBSXVHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=O)C(=CC2=O)C3=C(C=C(C=C3C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


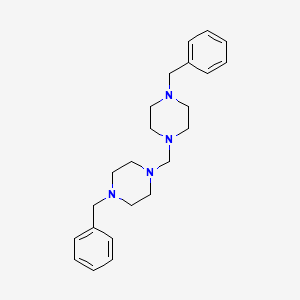
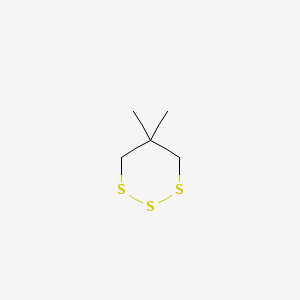
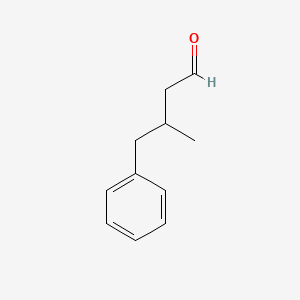
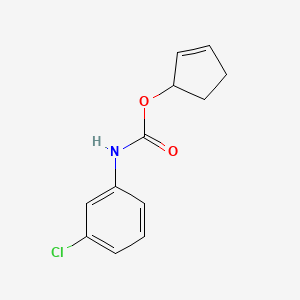
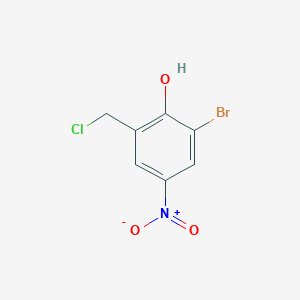
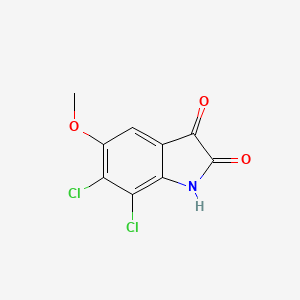


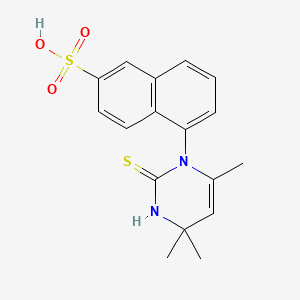
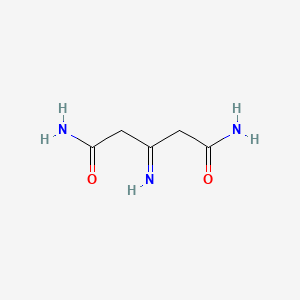
![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)

